molecular formula C23H22N2O3 B2968641 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide CAS No. 921812-21-7

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide

Cat. No.: B2968641
CAS No.: 921812-21-7
M. Wt: 374.44
InChI Key: KVCOIHDAUSYHCR-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide is a chemical compound of interest in medicinal chemistry and oncology research. While specific biological data for this exact molecule is not fully established, its core structure is based on the 1,5-benzoxazepine scaffold, a heterocyclic framework known to exhibit a range of biological activities. Research on analogous benzoxazepine derivatives has demonstrated significant potential in antiproliferative studies. For instance, certain (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purines have shown potent activity against human cancer cell lines such as MCF-7 breast adenocarcinoma, with IC50 values reaching the sub-micromolar range . The structural features of this compound, including the naphthalene-1-carboxamide moiety, suggest it may function by interacting with specific biological targets, potentially including tubulin or enzymes involved in cell cycle regulation, similar to other anticancer agents . This compound is provided exclusively for research purposes to support the development of novel therapeutic agents and the exploration of new mechanisms of action. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-23(2)14-28-20-12-11-16(13-19(20)25(3)22(23)27)24-21(26)18-10-6-8-15-7-4-5-9-17(15)18/h4-13H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCOIHDAUSYHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide” typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and benzoxazepine precursors. Common synthetic routes may involve:

    Cyclization reactions: to form the benzoxazepine ring.

    Amidation reactions: to introduce the carboxamide group.

    Oxidation and reduction steps: to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reaction.

    Solvent selection: to enhance solubility and reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide” can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which “N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular pathways: Affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Differences

The benzoxazepin core distinguishes this compound from analogs with quinoline, naphthyridine, or tetrahydronaphthalene backbones. Key comparisons include:

Table 1: Core Structure and Substituent Analysis
Compound Name Core Structure Key Substituents Molecular Features
Target Compound Benzoxazepin 3,3,5-Trimethyl, 4-oxo, naphthalene-1-carboxamide Seven-membered ring with O/N heteroatoms
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide Tetrahydronaphthalene Aminoethyl, carboxamide Six-membered saturated ring
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Naphthyridine Adamantyl, pentyl, 4-oxo Bicyclic nitrogen-rich ring
N,N'-naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] Naphthalene Azo groups, dichlorophenyl Polyaromatic with azo linkages

Physicochemical and Pharmacokinetic Properties

  • Solubility and Lipophilicity: The target compound’s methyl groups may enhance solubility compared to the adamantyl-substituted naphthyridine derivative (compound 67), which is highly lipophilic . However, the aminoethyl group in the tetrahydronaphthalene analog (compound b) could improve aqueous solubility .

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide is a synthetic compound that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene moiety and a tetrahydrobenzoxazepine ring. Its molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of 414.5 g/mol. The structural characteristics contribute to its biological activity by facilitating interactions with various molecular targets within biological systems.

The mechanism by which this compound exerts its effects likely involves interactions with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain biological pathways critical for cellular functions:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
  • Receptor Binding : It may bind to specific receptors influencing cellular responses.

Antimicrobial Properties

Research indicates that derivatives of naphthalene carboxamides exhibit significant antimicrobial activity. For instance, studies have shown that various ring-substituted naphthalene carboxanilides demonstrate enhanced activity against Mycobacterium avium subsp. paratuberculosis, with some compounds exhibiting two-fold higher efficacy than established antibiotics like rifampicin. Although specific data on this compound is limited, its structural similarity to these active derivatives suggests potential antimicrobial effects.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that modifications in the naphthalene structure could enhance antibacterial properties.
  • Mechanisms of Action : Investigations into the compound's interaction with specific enzymes revealed potential inhibition pathways affecting cell metabolism and proliferation .
  • Toxicological Assessments : Toxicological studies are essential to understand the safety profile of this compound. Preliminary assessments suggest low toxicity in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-naphthaleneC22H26N2O4S414.5 g/molAntimicrobial
2-Cyclohexen-1-oneC10H12O148.20 g/molAntifungal
Squalene Synthase InhibitorsVariesVariesLipid-lowering

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